Sodium;5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate
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Overview
Description
Sodium;5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate is an organic compound with the molecular formula C9H11NaO3 and a molecular weight of 190.2 g/mol . This compound is known for its unique structure, which includes a sodium ion coordinated to a cyclohexadienone ring substituted with an ethoxy group and a formyl group. It is utilized in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Sodium;5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate typically involves the reaction of 5-ethoxy-2-formylcyclohexa-1,5-dien-1-ol with a sodium base. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Sodium;5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The ethoxy and formyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Sodium;5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate is used in a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Sodium;5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate involves its interaction with specific molecular targets and pathways. The compound’s formyl group can participate in nucleophilic addition reactions, while the ethoxy group can undergo hydrolysis or substitution. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Sodium;5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate can be compared with similar compounds such as:
Sodium;5-methoxy-2-formylcyclohexa-1,5-dien-1-olate: Similar structure but with a methoxy group instead of an ethoxy group.
Sodium;5-ethoxy-2-acetylcyclohexa-1,5-dien-1-olate: Similar structure but with an acetyl group instead of a formyl group. These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their substituents.
Properties
IUPAC Name |
sodium;5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3.Na/c1-2-12-8-4-3-7(6-10)9(11)5-8;/h5-6,11H,2-4H2,1H3;/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGQPPABMTUTDX-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(CC1)C=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NaO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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